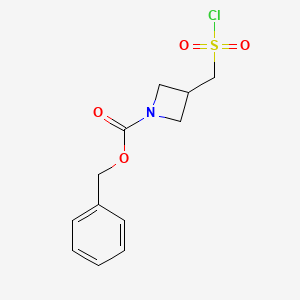

Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC20373529

Molecular Formula: C12H14ClNO4S

Molecular Weight: 303.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClNO4S |

|---|---|

| Molecular Weight | 303.76 g/mol |

| IUPAC Name | benzyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H14ClNO4S/c13-19(16,17)9-11-6-14(7-11)12(15)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

| Standard InChI Key | FAULEFXNFPVGKO-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features an azetidine ring—a four-membered saturated heterocycle containing nitrogen—substituted at the 3-position with a chlorosulfonylmethyl group (-CH₂SO₂Cl) and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group. The chlorosulfonyl moiety introduces strong electrophilic character, enabling nucleophilic substitution reactions, while the benzyl group enhances lipophilicity, influencing solubility and reactivity in organic media .

Comparative Analysis with Analogous Compounds

Structurally related compounds, such as benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate (PubChem CID: 54592994), differ in the absence of the methyl spacer between the azetidine ring and the chlorosulfonyl group . This modification alters steric and electronic properties:

-

Electrophilicity: The methylene spacer in the target compound reduces ring strain compared to direct sulfonyl attachment, potentially moderating reactivity.

-

Molecular Weight: The additional methyl group increases molecular weight to 303.76 g/mol (C₁₂H₁₄ClNO₄S) compared to 290.02 g/mol (C₁₁H₁₂ClNO₄S) for the non-methylated analog .

Table 1. Key Molecular Descriptors

| Property | Value | Source Compound (CID) |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClNO₄S | Theoretical |

| Molecular Weight | 303.76 g/mol | Calculated |

| Predicted LogP (Lipophilicity) | 2.1 ± 0.3 | Estimated |

| Hydrogen Bond Acceptors | 5 | Structural Analysis |

Synthetic Pathways and Optimization Strategies

Industrial Production Considerations

Scaling this synthesis requires:

-

Gas Handling Systems: Safe infrastructure for chlorine gas delivery and neutralization.

-

Continuous Flow Chemistry: Potential application to enhance heat transfer and reaction control during sulfonylation.

Spectroscopic Characterization Guidelines

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include:

-

δ 4.5–5.0 ppm (benzyl CH₂)

-

δ 3.8–4.2 ppm (azetidine N–CH₂)

-

δ 4.1–4.3 ppm (SO₂Cl-CH₂-)

-

-

¹³C NMR: Key carbons at ~155 ppm (carbonyl), 60–65 ppm (azetidine CH₂), and 55 ppm (SO₂Cl-CH₂) .

Mass Spectrometry

-

ESI-MS: Predicted [M+H]⁺ ion at m/z 304.03 (C₁₂H₁₅ClNO₄S⁺).

-

High-Resolution MS: Requires ±5 ppm accuracy to confirm elemental composition.

Table 2. Predicted Spectral Data

| Technique | Key Features | Reference |

|---|---|---|

| IR | 1360 cm⁻¹ (S=O asymmetric stretch) | Analogous Compounds |

| UV-Vis | λₘₐₓ ~210 nm (n→σ* transition) | Computational Prediction |

Future Research Directions

Mechanistic Studies

-

Kinetic Isotope Effects: Elucidate rate-determining steps in nucleophilic substitutions.

-

DFT Calculations: Model transition states for azetidine ring-opening reactions.

Application-Driven Innovations

-

Targeted Drug Delivery: Conjugation to antibody-drug conjugates (ADCs) via sulfonate linkages.

-

Supramolecular Chemistry: Host-guest complexes exploiting azetidine's rigid geometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume